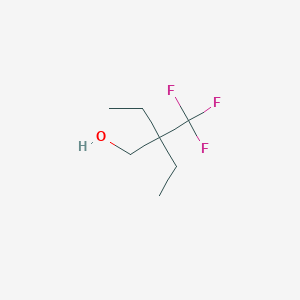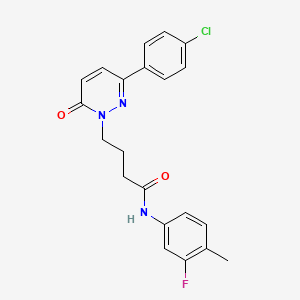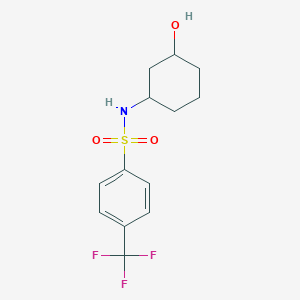
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as PF-04457845, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of drugs known as P2X7 receptor antagonists, which are known to play a crucial role in the regulation of immune responses and inflammation.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide and related benzenesulfonamide derivatives have been explored for their utility in photodynamic therapy, particularly in the treatment of cancer. The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has shown promising applications. These compounds possess excellent photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Research has demonstrated the potential of N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs). These compounds, which include N-amino-, N-hydroxy-, and N-methoxy-moieties at the sulfonamide zinc binding group, have been studied for their inhibition mechanisms, revealing significant insights into their interaction with human isoform II of carbonic anhydrase (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Enzymatic Synthesis Applications
The enantioselective enzymatic processes involving N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide derivatives have been explored for the synthesis of optically active compounds. For instance, the hydrolysis and esterification of N-(cyclohexylcarbamoyl)-benzenesulfonamides using lipase Amano P from Pseudomonas sp. demonstrated the potential for enantioselective synthesis of pharmaceutical intermediates, showcasing the versatility of benzenesulfonamides in enzymatic reactions (Akita, Kurashima, Nozawa, Kawana, Hirayama, Seri, & Imamura, 1999).
Novel Nonsteroidal Progesterone Receptor Antagonists
N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a new class of nonsteroidal progesterone receptor antagonists. These compounds, due to their selective binding affinity and antagonistic activity, offer potential clinical applications in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. The structural development of these antagonists underscores the therapeutic relevance of benzenesulfonamide derivatives in addressing progesterone receptor-mediated pathologies (Yamada, Kazui, Yoshioka, Tanatani, Mori, Kagechika, & Fujii, 2016).
Eigenschaften
IUPAC Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c14-13(15,16)9-4-6-12(7-5-9)21(19,20)17-10-2-1-3-11(18)8-10/h4-7,10-11,17-18H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDQLZJQZMNSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)
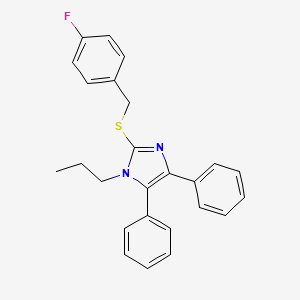
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)
![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)
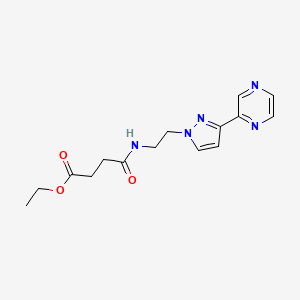
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)
![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)
